molecular formula C13H10ClFO B6371771 5-(3-Chloro-4-fluorophenyl)-2-methylphenol CAS No. 1261967-73-0

5-(3-Chloro-4-fluorophenyl)-2-methylphenol

Cat. No.: B6371771
CAS No.: 1261967-73-0
M. Wt: 236.67 g/mol
InChI Key: GIQMJUMXAVXZRC-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(14)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQMJUMXAVXZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683881
Record name 3'-Chloro-4'-fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-73-0
Record name 3'-Chloro-4'-fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(3-Chloro-4-fluorophenyl)-2-methylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with 2-methylphenol under specific reaction conditions. The reaction typically requires the use of a catalyst and a solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity of the compound .

Chemical Reactions Analysis

5-(3-Chloro-4-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Chloro-4-fluorophenyl)-2-methylphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

5-(3-Chloro-4-fluorophenyl)-2-methylphenol can be compared with other similar compounds, such as:

The uniqueness of 5-(3-Chloro-4-fluorophenyl)-2-methylphenol lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific research applications.

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